molecular formula C13H17N3O6S B3008675 Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate CAS No. 64268-92-4

Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate

Cat. No.: B3008675
CAS No.: 64268-92-4
M. Wt: 343.35
InChI Key: ZLECPLUZUDDNQM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O4S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals. This compound is known for its unique structural features, which include a nitrophenyl group and a sulfonyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with nitrophenyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine: Similar structure but lacks the carboxylate group.

    Ethyl 4-(3-nitrophenyl)sulfonylpiperazine-1-carboxylate: Similar structure with a different position of the nitro group.

Uniqueness

Ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate is unique due to the presence of both the nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The carboxylate group also enhances its solubility and potential for forming derivatives.

Properties

IUPAC Name

ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S/c1-2-22-13(17)14-7-9-15(10-8-14)23(20,21)12-5-3-11(4-6-12)16(18)19/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLECPLUZUDDNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332419
Record name ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64268-92-4
Record name ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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